Irisresorcinol
Irisresorcinol
Irisresorcinol belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. Irisresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, irisresorcinol is primarily located in the membrane (predicted from logP). Outside of the human body, irisresorcinol can be found in fats and oils. This makes irisresorcinol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
52483-21-3
VCID:
VC20787006
InChI:
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h7-8,18-20,24-25H,2-6,9-17H2,1H3/b8-7-
SMILES:
CCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O
Molecular Formula:
C23H38O2
Molecular Weight:
346.5 g/mol
Irisresorcinol
CAS No.: 52483-21-3
Cat. No.: VC20787006
Molecular Formula: C23H38O2
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Irisresorcinol belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. Irisresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, irisresorcinol is primarily located in the membrane (predicted from logP). Outside of the human body, irisresorcinol can be found in fats and oils. This makes irisresorcinol a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 52483-21-3 |
| Molecular Formula | C23H38O2 |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | 5-[(Z)-heptadec-10-enyl]benzene-1,3-diol |
| Standard InChI | InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h7-8,18-20,24-25H,2-6,9-17H2,1H3/b8-7- |
| Standard InChI Key | VBBLHZOJAWSCSP-FPLPWBNLSA-N |
| Isomeric SMILES | CCCCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)O)O |
| SMILES | CCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O |
| Canonical SMILES | CCCCCCC=CCCCCCCCCCC1=CC(=CC(=C1)O)O |
| Melting Point | 35-36°C |
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